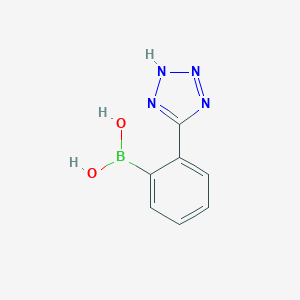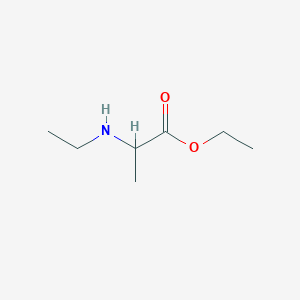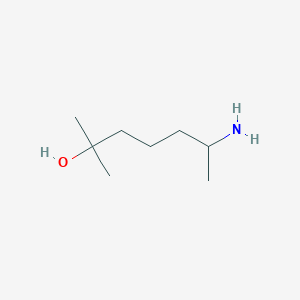
3,4-Dihydro-4-oxo-5,6-cyclohexano-3-((5-(trifluoromethyl)benzothiazol-2-yl)methyl)-1-pyridazineacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-4-oxo-5,6-cyclohexano-3-((5-(trifluoromethyl)benzothiazol-2-yl)methyl)-1-pyridazineacetic acid is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to act as an inhibitor of certain enzymes, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-4-oxo-5,6-cyclohexano-3-((5-(trifluoromethyl)benzothiazol-2-yl)methyl)-1-pyridazineacetic acid involves the inhibition of certain enzymes, which leads to an increase in the levels of endocannabinoids in the body. Endocannabinoids are known to play a role in the regulation of several physiological processes, including pain sensation, appetite, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-Dihydro-4-oxo-5,6-cyclohexano-3-((5-(trifluoromethyl)benzothiazol-2-yl)methyl)-1-pyridazineacetic acid are still being investigated. However, it has been shown to have potential applications in the treatment of several conditions, including chronic pain, inflammation, and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-Dihydro-4-oxo-5,6-cyclohexano-3-((5-(trifluoromethyl)benzothiazol-2-yl)methyl)-1-pyridazineacetic acid in lab experiments is its ability to act as a selective inhibitor of certain enzymes. However, one of the limitations of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving 3,4-Dihydro-4-oxo-5,6-cyclohexano-3-((5-(trifluoromethyl)benzothiazol-2-yl)methyl)-1-pyridazineacetic acid. One area of interest is the development of new drugs that target the endocannabinoid system, which could have potential applications in the treatment of several conditions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential for off-target effects.
Métodos De Síntesis
The synthesis of 3,4-Dihydro-4-oxo-5,6-cyclohexano-3-((5-(trifluoromethyl)benzothiazol-2-yl)methyl)-1-pyridazineacetic acid can be achieved through a multi-step process. The first step involves the synthesis of the intermediate compound 5-(trifluoromethyl)benzothiazol-2-ylmethylamine, which is then reacted with 3,4-dihydro-5,6-cyclohexano-1,2-dicarboxylic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
3,4-Dihydro-4-oxo-5,6-cyclohexano-3-((5-(trifluoromethyl)benzothiazol-2-yl)methyl)-1-pyridazineacetic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to act as an inhibitor of several enzymes, including fatty acid amide hydrolase and monoacylglycerol lipase, which are involved in the regulation of endocannabinoid signaling.
Propiedades
Número CAS |
140926-49-4 |
|---|---|
Fórmula molecular |
C19H16F3N3O3S |
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
2-[4-oxo-3-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]-5,6,7,8-tetrahydrophthalazin-1-yl]acetic acid |
InChI |
InChI=1S/C19H16F3N3O3S/c20-19(21,22)10-5-6-15-14(7-10)23-16(29-15)9-25-18(28)12-4-2-1-3-11(12)13(24-25)8-17(26)27/h5-7H,1-4,8-9H2,(H,26,27) |
Clave InChI |
VHPPSROXTVQXDZ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=NN(C2=O)CC3=NC4=C(S3)C=CC(=C4)C(F)(F)F)CC(=O)O |
SMILES canónico |
C1CCC2=C(C1)C(=NN(C2=O)CC3=NC4=C(S3)C=CC(=C4)C(F)(F)F)CC(=O)O |
Otros números CAS |
140926-49-4 |
Sinónimos |
3,4-dihydro-4-oxo-5,6-cyclohexano-3-((5-(trifluoromethyl)benzothiazol-2-yl)methyl)-1-pyridazineacetic acid DHOCF3BTPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






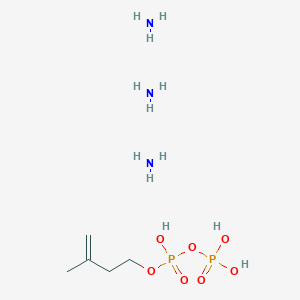

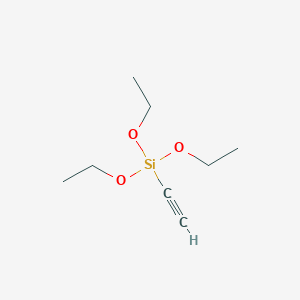
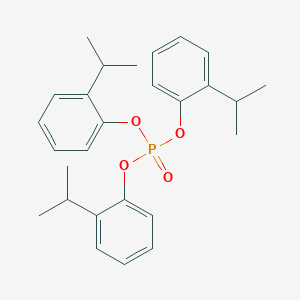
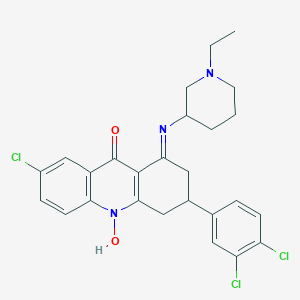


![3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B132712.png)
